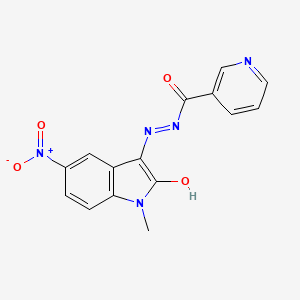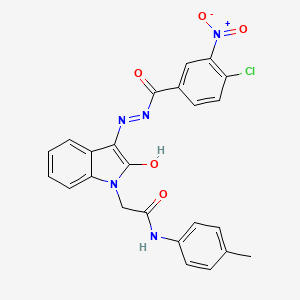
2-(13-Carbamoylmethyl-1,4,10-trioxa-7,13-diaza-cyclopentadec-7-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE typically involves a multi-step process. One common method includes the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
The use of nonmetallic regenerable reagents and catalysts such as DBU for CO2 capture and conversion into carbamates is a promising approach for industrial applications .
化学反应分析
Types of Reactions
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
相似化合物的比较
Similar Compounds
- 2-(16-CARBAMOYLMETHYL-1,4,10,13-TETRAOXA-7,16-DIAZA-CYCLOOCTADEC-7-YL)-ACETAMIDE
- 2-[(氨基甲酰基甲基)氨基]乙酰胺
Uniqueness
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE is unique due to its specific structure, which includes multiple functional groups and a complex ring system. This structure provides the compound with distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C14H28N4O5 |
|---|---|
分子量 |
332.40 g/mol |
IUPAC 名称 |
2-[13-(2-amino-2-oxoethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetamide |
InChI |
InChI=1S/C14H28N4O5/c15-13(19)11-17-1-5-21-6-2-18(12-14(16)20)4-8-23-10-9-22-7-3-17/h1-12H2,(H2,15,19)(H2,16,20) |
InChI 键 |
YLFVLWDZNDUQGG-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN(CCOCCOCCN1CC(=O)N)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


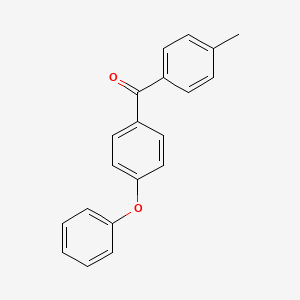
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)



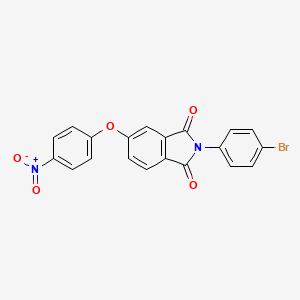
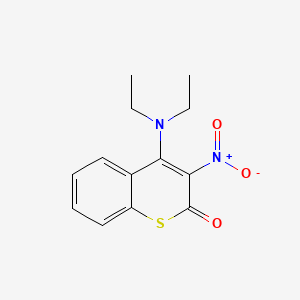
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)

![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)

